![molecular formula C11H13BrClNO B13459373 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride typically involves multi-step organic reactions. The starting materials often include brominated benzopyran derivatives and cyclopropane intermediates. The key steps in the synthesis may involve:
Bromination: Introduction of the bromine atom into the benzopyran ring.
Spirocyclization: Formation of the spirocyclic structure through cyclization reactions.
Amination: Introduction of the amine group at the desired position.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
- 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride
- 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
Uniqueness
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of both bromine and amine functional groups. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H13BrClNO |
|---|---|
Peso molecular |
290.58 g/mol |
Nombre IUPAC |
6-bromospiro[3,4-dihydrochromene-2,1'-cyclopropane]-4-amine;hydrochloride |
InChI |
InChI=1S/C11H12BrNO.ClH/c12-7-1-2-10-8(5-7)9(13)6-11(14-10)3-4-11;/h1-2,5,9H,3-4,6,13H2;1H |
Clave InChI |
ICOZIKDHUDTEEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(C3=C(O2)C=CC(=C3)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


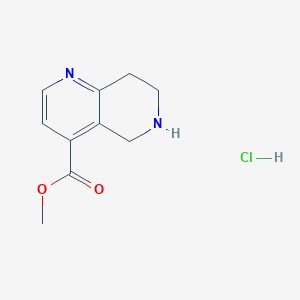
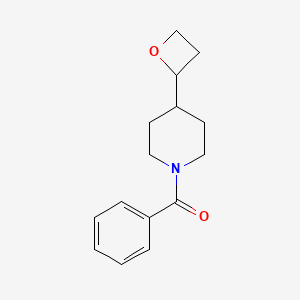
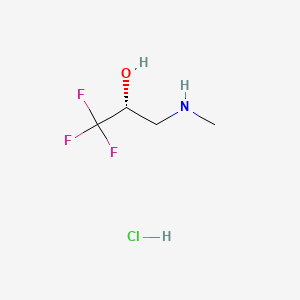
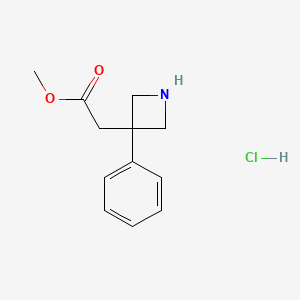
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)



![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)
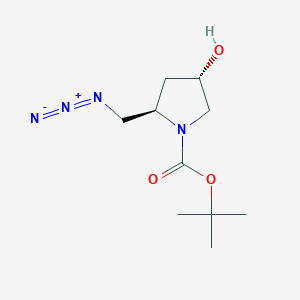

![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)
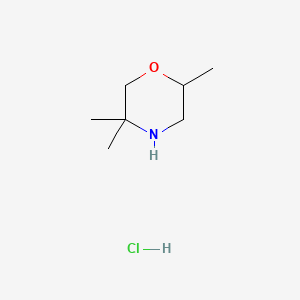
![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
